molecular formula C21H25Cl2N3O7 B12068782 7-Didemethyl Minocycline Dihydrochloride

7-Didemethyl Minocycline Dihydrochloride

Cat. No.: B12068782
M. Wt: 502.3 g/mol
InChI Key: QPUSNIIGUQGQMR-FKINEOHTSA-N
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Description

7-Didemethyl Minocycline Dihydrochloride is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications. Its molecular formula is C21H23N3O7, and it has a molar mass of 429.423 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Didemethyl Minocycline Dihydrochloride involves the modification of minocycline. The process typically includes the removal of methyl groups from the minocycline molecule. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure purity levels above 85% . The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Didemethyl Minocycline Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-Didemethyl Minocycline Dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Didemethyl Minocycline Dihydrochloride involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth .

Comparison with Similar Compounds

Uniqueness: 7-Didemethyl Minocycline Dihydrochloride is unique due to its specific structural modifications, which may confer advantages such as reduced side effects or broader spectrum activity compared to other tetracyclines.

Properties

Molecular Formula

C21H25Cl2N3O7

Molecular Weight

502.3 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

InChI

InChI=1S/C21H23N3O7.2ClH/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30;;/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30);2*1H/t7-,9-,15-,21-;;/m0../s1

InChI Key

QPUSNIIGUQGQMR-FKINEOHTSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N.Cl.Cl

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N.Cl.Cl

Origin of Product

United States

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